PF-514273 is a potent, orally active, and highly selective antagonist of the Cannabinoid-1 (CB1) receptor, with a binding affinity (Ki) of approximately 1 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)] Developed initially for obesity treatment, it is distinguished by its exceptional selectivity, showing roughly 10,000-fold greater affinity for the CB1 receptor over the closely related CB2 receptor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This profile makes it a precise pharmacological tool for isolating CB1-mediated pathways in both in vitro and in vivo research settings, particularly in studies of metabolism, appetite regulation, and neurology.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe760z-dbAeb9Qcx_cbOWHWYxlQS4AibADh7yllDN8V8AzpGrvF2CMob_H0RzhBFTS7c9B-hSantUCSCTs_WXnWx07jbvfIeqMWDrUiSbAUle8O8bsmczWzJNcu_pN6MQb1OU%3D)]
Substituting PF-514273 with more common or first-generation CB1 antagonists, such as Rimonabant (SR141716A), introduces significant risk of confounding data due to off-target effects. PF-514273's primary value is its ~10,000-fold selectivity for CB1 over CB2 receptors, a level not achieved by many widely used alternatives.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This precision is critical in experimental models where CB2 receptor activity could influence outcomes, such as in immunology, inflammation, or certain neurological pathways. Using a less selective tool can make it impossible to definitively attribute an observed effect to CB1 blockade alone, undermining the validity and reproducibility of the research. Therefore, for studies demanding unambiguous isolation of CB1 signaling, PF-514273 is not functionally interchangeable with less selective compounds.
PF-514273 demonstrates exceptional selectivity for the human CB1 receptor over the CB2 receptor. In radioligand binding assays, it exhibited a high affinity for CB1 with a Ki of 1 nM, while its affinity for CB2 was greater than 10,000 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This results in a selectivity ratio of approximately 10,000-fold, a key feature that minimizes the potential for confounding results from CB2 receptor modulation, a known issue with some first-generation CB1 antagonists.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 1 nM (Human CB1); >10,000 nM (Human CB2) |
| Comparator Or Baseline | Human CB2 Receptor |
| Quantified Difference | ~10,000-fold higher affinity for CB1 over CB2 |
| Conditions | Radioligand binding assays with cloned human receptors expressed in host cells. |
This extreme selectivity ensures that observed effects in experiments can be confidently attributed to CB1 antagonism, enhancing data integrity and reproducibility.
For researchers conducting animal studies, PF-514273 offers a significant advantage in its demonstrated oral bioavailability. In rat pharmacokinetic studies, the crystalline form of PF-514273 administered in a methylcellulose vehicle showed oral bioavailability ranging from 51% to 74% at doses up to 50 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This high fraction of absorption allows for reliable and convenient oral dosing regimens, which are often preferred for chronic studies over more invasive administration routes.
| Evidence Dimension | Oral Bioavailability (F%) in Rats |
| Target Compound Data | 51% to 74% |
| Comparator Or Baseline | Many experimental compounds exhibit poor or highly variable oral absorption. |
| Quantified Difference | Demonstrates high and consistent oral bioavailability suitable for preclinical efficacy models. |
| Conditions | Administration of crystalline material in methylcellulose vehicle to rats at doses up to 50 mg/kg. |
High oral bioavailability simplifies in vivo experimental design, improves dose consistency, and reduces animal stress compared to compounds requiring parenteral injection.
PF-514273 was designed with improved physicochemical properties compared to its pyrazolopyrimidinone-based precursors. The crystalline form of PF-514273 has a relatively low melting point of 103 °C, a significant reduction from a precursor compound which had a melting point of 225 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] While aqueous solubility remains low, a lower melting point can be indicative of improved solid-state properties that may facilitate formulation and handling for both in vitro and in vivo applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 103 °C |
| Comparator Or Baseline | Precursor pyrazolopyrimidinone compound (Compound 3 in source): 225 °C |
| Quantified Difference | 122 °C lower melting point than its structural predecessor. |
| Conditions | Measurement of crystalline material. |
A lower melting point suggests more favorable crystal lattice energy, which can positively impact handling, formulation development, and processability for experimental use.
For research aiming to definitively parse the individual contributions of CB1 and CB2 receptors, PF-514273 is the indicated tool. Its ~10,000-fold selectivity provides confidence that observed pharmacological effects are mediated by CB1, a critical requirement for studies in neuroinflammation or metabolic disorders where both receptors may be expressed.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)]
In long-term preclinical studies, particularly in behavioral or metabolic research, the high oral bioavailability (51-74% in rats) of PF-514273 makes it a preferred choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] It enables reliable, non-invasive oral gavage administration, leading to more consistent compound exposure and reduced animal handling stress compared to alternatives that require frequent injections.
PF-514273 is centrally active and has been successfully used in rodent models to modulate CNS-driven behaviors, such as ethanol preference and food intake.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)] Its proven ability to cross the blood-brain barrier and engage CB1 receptors makes it a suitable tool for investigating the role of this receptor in addiction, reward, and appetite control.